2-Phenoxypropionyl chloride

説明

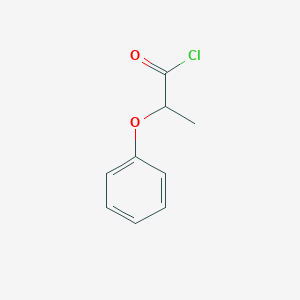

2-Phenoxypropionyl chloride is an organic compound with the molecular formula C9H9ClO2. It appears as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both phenoxy and propionyl chloride functional groups. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

特性

IUPAC Name |

2-phenoxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSSZTXPZHIYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870477 | |

| Record name | Propanoyl chloride, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-35-0 | |

| Record name | 2-Phenoxypropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxypropanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxypropionyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoyl chloride, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYPROPANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X8A108HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Procedure and Conditions

In a representative patent method, 24 g of 2-(2,4-dichlorophenoxy)propionic acid is dissolved in 200 mL ethylene dichloride, followed by 10 mL DMF. Phosgene (30 g) is introduced at 0–5°C, followed by nitrogen purging and reflux. The reaction achieves 94.7% yield after vacuum distillation.

Catalytic Role of DMF

DMF acts as a Lewis base, coordinating with phosgene to form a reactive intermediate, accelerating chloride displacement. This reduces reaction time from hours to minutes compared to uncatalyzed routes.

Limitations

Phosgene’s high toxicity necessitates closed systems and nitrogen purging, complicating large-scale implementation despite its cost-effectiveness.

Chlorination Using Trichloromethylchloroformate

Process Optimization

A patent example uses trichloromethylchloroformate (95% purity) with pyridine in normal hexane at 30–40°C. Dropwise addition over 2 hours, followed by reflux, yields 96% product. Pyridine neutralizes HCl, preventing side reactions and enhancing purity.

Solvent Influence

Non-polar solvents like hexane minimize side reactions but require higher temperatures (reflux at ~69°C) compared to polar solvents.

Chlorination Using Triphosgene

Temperature Control

Low-temperature addition (0–5°C) mitigates exothermic decomposition, while reflux ensures complete conversion.

Role of Catalysts in the Chlorination Reaction

Catalyst Types and Performance

| Catalyst | Solvent | Acylating Agent | Yield (%) |

|---|---|---|---|

| DMF | Ethylene dichloride | Phosgene | 94.7 |

| Pyridine | Normal hexane | Trichloromethylchloroformate | 96.0 |

| Morpholine | Toluene | Triphosgene | 96.0 |

| Tetrabutylammonium bromide | Tetrachloroethylene | Triphosgene | 92.0 |

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reactivity in non-polar solvents via phase-transfer catalysis.

Solvent Selection and Its Impact on Reaction Efficiency

Polarity and Reaction Rate

Polar solvents (e.g., ethylene dichloride) stabilize ionic intermediates, accelerating reactions. Non-polar solvents (e.g., hexane) require catalysts to compensate for low polarity.

Boiling Point and Reflux Conditions

High-boiling solvents like toluene (110°C) facilitate reflux without decomposition, whereas low-boiling solvents (e.g., dichloromethane, 40°C) necessitate pressurized systems.

Industrial-Scale Synthesis and Process Optimization

Scalability Challenges

Large-scale reactions require continuous phosgene feed systems and robust scrubbing to neutralize HCl. Negative pressure desolventizing (vacuum distillation) minimizes solvent residues.

Cost Analysis

Triphosgene, though safer, is costlier than phosgene. However, reduced safety infrastructure offsets expenses, favoring its adoption in modern facilities.

Comparative Analysis of Preparation Methods

| Method | Acylating Agent | Catalyst | Solvent | Temp. Range (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phosgene | Phosgene | DMF | Ethylene dichloride | 0–5 → Reflux | 94.7 |

| Trichloromethylchloroformate | Trichloromethylchloroformate | Pyridine | Normal hexane | 30–40 → Reflux | 96.0 |

| Triphosgene | Triphosgene | Morpholine | Toluene | 0–5 → Reflux | 96.0 |

| Triphosgene | Triphosgene | Tetrabutylammonium bromide | Tetrachloroethylene | 0–5 → Reflux | 92.0 |

Triphosgene-based methods balance safety and efficiency, making them preferable for both lab and industrial applications .

化学反応の分析

Acylation Reactions with Amines

2-Phenoxypropionyl chloride reacts readily with primary and secondary amines to form amides. This nucleophilic acyl substitution proceeds via a two-step mechanism:

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Elimination of HCl, facilitated by a base (e.g., Hünig’s base) .

Example : Reaction with pyrrolidine derivatives yields N-substituted amides with high diastereoselectivity (>99:1 syn:anti) .

| Amine | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Morpholine | N-Morpholinoamide | 92 | TiCl₄(THF)₂, CH₂Cl₂, 23°C | |

| 3-N-Morpholino-cyclohexene | Cyclic ketene-Claisen adduct | 74 | 20 mol% TiCl₄, 10 h addition |

Esterification with Alcohols

The compound undergoes esterification with alcohols under mild conditions. For example, reaction with ethanol produces ethyl 2-phenoxypropionate, a precursor for fragrances and plasticizers .

Key Data :

Hydrolysis to Carboxylic Acid

Hydrolysis in aqueous media generates 2-phenoxypropionic acid, a key intermediate in agrochemicals .

Reaction Pathway :

Conditions :

Friedel-Crafts Acylation

The phenoxy group directs electrophilic substitution in aromatic systems. In the presence of Lewis acids (e.g., AlCl₃), this compound participates in Friedel-Crafts acylation to yield ketones .

Example :

Claisen Rearrangement

Under Lewis acid catalysis (e.g., TiCl₄), this compound forms ketene intermediates that undergo -sigmatropic rearrangements to generate γ,δ-unsaturated carbonyl compounds .

Mechanistic Highlights :

-

Ketene Formation : Acyl chloride reacts with amine to release HCl and generate ketene.

-

Rearrangement : Ketene undergoes Claisen rearrangement with >95:5 diastereoselectivity .

Catalytic Efficiency :

| Catalyst | Loading (mol%) | Yield (%) | Anti:Syn Ratio |

|---|---|---|---|

| TiCl₄(THF)₂ | 20 | 74 | 95:5 |

| Yb(OTf)₃ | 10 | 87 | >99:1 |

科学的研究の応用

Pharmaceutical Applications

Synthesis of Pharmaceuticals

2-Phenoxypropionyl chloride serves as a critical intermediate in the synthesis of various pharmaceutical compounds. It is particularly notable for its role in creating N-substituted anthranilamide esters, which exhibit significant antiplatelet activity. For instance, compounds synthesized using this chloride have shown varying degrees of effectiveness in inhibiting platelet aggregation, with specific derivatives displaying IC50 values ranging from 10.5 μM to 78.0 μM .

Case Study: Antiplatelet Activity

A study evaluated twelve N-substituted anthranilamide esters derived from this compound. Among these, DL-n-butyl 5-hydroxy-N-(2-phenoxypropionyl)anthranilate demonstrated the highest activity (IC50 = 10.5 μM). This highlights the potential of this compound in developing new antiplatelet agents .

Agrochemical Applications

Intermediate for Agrochemicals

The compound is also significant in the agricultural sector as an intermediate for synthesizing fungicides such as zarilamid. Zarilamid is known for its systemic fungicidal properties and is effective against various plant diseases, including downy mildew and late blight in crops like grapes and tomatoes .

Preparation Method

The synthesis of this compound for agricultural use typically involves dissolving 2-(substituted phenoxy) propionic acid in an organic solvent, followed by the addition of an acyl chlorinating agent under controlled temperatures. This method has been optimized to improve yield and reduce environmental impact .

Recent research highlights the versatility of this compound in various synthetic pathways and its potential for developing new therapeutic agents. The environmentally friendly synthesis methods that minimize waste products are gaining traction within the scientific community .

作用機序

The mechanism of action of 2-phenoxypropionyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in organic synthesis to introduce the 2-phenoxypropionyl group into various substrates .

類似化合物との比較

2-Phenoxypropionic Acid: The parent acid from which 2-phenoxypropionyl chloride is derived.

Phenoxyacetyl Chloride: Another acyl chloride with similar reactivity but different structural properties.

2-Phenoxypropanol: A reduction product of this compound

Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to act as an acylating agent makes it valuable in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries .

生物活性

2-Phenoxypropionyl chloride, a compound with the molecular formula CHClO, is a chlorinated derivative of phenoxypropionic acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article examines the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound is characterized by its reactive acyl chloride functional group, which makes it a valuable reagent in organic synthesis. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study investigating various acylating agents found that derivatives of this compound demonstrated significant inhibition against specific bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis, although detailed mechanisms remain to be fully elucidated.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has been shown to effectively inhibit certain enzymes involved in metabolic pathways, particularly in parasitic organisms. For instance, it was evaluated as a potential inhibitor of Cryptosporidium IMPDH (inosine monophosphate dehydrogenase), an enzyme crucial for nucleotide biosynthesis.

| Enzyme | IC50 (nM) |

|---|---|

| CpIMPDH | <10 |

| Human IMPDH2 | >5000 |

The selectivity of this compound for CpIMPDH over human IMPDH2 suggests its potential for therapeutic applications in treating parasitic infections without significant toxicity to human cells.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of phenoxyacetic acid with thionyl chloride or oxalyl chloride. This method yields high purity and allows for further derivatization to enhance biological activity.

Case Study: Kinetic Resolution

A notable application of this compound is in the kinetic resolution of racemic amines. In a study published in 2015, researchers demonstrated that enantiopure (R)-2-phenoxypropionyl chloride could be used to selectively acylate one enantiomer over another, showcasing its utility in asymmetric synthesis.

Safety and Toxicology

While this compound shows promise in various biological applications, safety data indicate that it is corrosive and can cause severe skin burns and eye damage. Proper handling procedures must be followed to mitigate risks associated with exposure.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-phenoxypropionyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting phenol with 2-chloropropionic acid under alkaline conditions (e.g., NaOH) at 65°C for 6 hours, followed by acidification to pH 4 to precipitate the product . Catalysts like tetrabutylammonium bromide (TBAB) in benzene/water biphasic systems can enhance reaction efficiency by improving interfacial reactivity. Researchers should optimize molar ratios, temperature, and catalyst loading to maximize yield. Vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended for purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Engineering controls : Use fume hoods for enclosure and local exhaust ventilation to limit airborne exposure .

- PPE : Wear nitrile or natural rubber gloves and Tyvek® suits to prevent skin contact. Safety goggles and face shields are mandatory .

- Spill management : Avoid dry sweeping; use HEPA-filtered vacuums or wet methods for cleanup .

- Training : Implement OSHA-compliant training on hazard communication, emergency showers, and decontamination procedures .

Q. How can researchers ensure purity during the isolation of this compound?

- Methodological Answer : Post-synthesis, acid-base extraction (using HCl or NaOH) removes unreacted precursors. Recrystallization in solvents like dichloromethane/hexane mixtures can eliminate byproducts. Confirm purity via thin-layer chromatography (TLC) with UV visualization or gas chromatography (GC) using flame ionization detection (FID) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., esterification or polymerization) during synthesis?

- Methodological Answer : Side reactions often arise from excess moisture or prolonged heating. Strategies include:

- Temperature control : Maintain reaction temperatures below 70°C to prevent thermal decomposition .

- Moisture exclusion : Use anhydrous solvents (e.g., benzene dried over molecular sieves) and inert atmospheres (N₂/Ar) .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB vs. crown ethers) to reduce reaction time and byproduct formation .

Q. What methodologies address stereochemical challenges in synthesizing enantiopure this compound derivatives?

- Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) in water-saturated organic solvents (e.g., isooctane) can enantioselectively hydrolyze racemic mixtures. For example, (R,S)-2-phenoxypropionyl pyrazolides are resolved via lipase-catalyzed hydrolysis, yielding >90% enantiomeric excess (ee) under optimized pH and solvent polarity conditions . Chiral HPLC with amylose-based columns can further separate enantiomers for characterization .

Q. How can researchers resolve contradictions in reported yields or reactivity across studies?

- Methodological Answer : Systematic analysis includes:

- Variable isolation : Replicate experiments while varying one parameter (e.g., solvent, catalyst) at a time to identify critical factors .

- Statistical modeling : Apply response surface methodology (RSM) or factorial design to quantify interactions between variables .

- Cross-validation : Compare analytical results (e.g., NMR, GC-MS) with literature data to detect inconsistencies in quantification methods .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to identify low-abundance byproducts. For halogenated impurities (e.g., residual chloropropionic acid), ion chromatography with suppressed conductivity detection provides ppm-level sensitivity. Calibrate instruments using certified 2-phenoxypropionic acid standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。